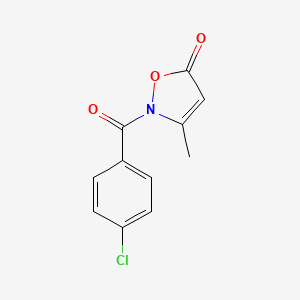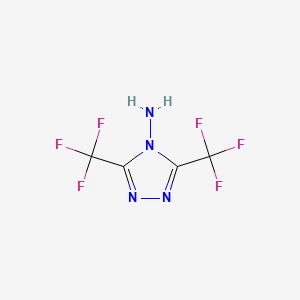
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate is a chemical compound known for its unique structure and properties. It is an ester derivative of butanedioic acid and is characterized by the presence of multiple fluorine atoms, which contribute to its distinct chemical behavior .
Métodos De Preparación
The synthesis of Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate typically involves the esterification of butanedioic acid derivatives with 2,2,3,3-tetrafluoropropanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions may yield different derivatives depending on the reagents used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .
Aplicaciones Científicas De Investigación
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include enzyme inhibition and receptor binding, which are critical for its biological and chemical effects .
Comparación Con Compuestos Similares
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate can be compared with other fluorinated esters, such as:
- Bis(2,2,3,3-tetrafluoropropyl) carbonate
- Bis(2,2,3,3-tetrafluoropropyl) ether
- Bis(2,2,3,3-tetrafluoropropyl) sulphate
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the methylene group in this compound makes it unique and influences its chemical behavior and applications .
Propiedades
Número CAS |
104887-33-4 |
|---|---|
Fórmula molecular |
C11H10F8O4 |
Peso molecular |
358.18 g/mol |
Nombre IUPAC |
bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C11H10F8O4/c1-5(7(21)23-4-11(18,19)9(14)15)2-6(20)22-3-10(16,17)8(12)13/h8-9H,1-4H2 |
Clave InChI |
NWVXNLSWQVBEGC-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC(=O)OCC(C(F)F)(F)F)C(=O)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





silane](/img/structure/B14340799.png)


![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)




![{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane)](/img/structure/B14340824.png)

![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)
